molecular formula C19H25NO3 B1496148 DDE-L-PHE-OL

DDE-L-PHE-OL

Cat. No.: B1496148
M. Wt: 315.4 g/mol
InChI Key: MMPZMRMHLFVPRA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDE-L-PHE-OL is a complex organic compound with a unique structure that includes a cyclohexylidene ring, a phenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DDE-L-PHE-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexylidene Ring: This step involves the cyclization of a suitable precursor to form the cyclohexylidene ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Propanol Moiety: The propanol moiety is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DDE-L-PHE-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DDE-L-PHE-OL has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of DDE-L-PHE-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DDE-L-PHE-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H25NO3/c1-13(18-16(22)10-19(2,3)11-17(18)23)20-15(12-21)9-14-7-5-4-6-8-14/h4-8,15,21-22H,9-12H2,1-3H3/t15-/m0/s1

InChI Key

MMPZMRMHLFVPRA-HNNXBMFYSA-N

Isomeric SMILES

CC(=N[C@@H](CC1=CC=CC=C1)CO)C2=C(CC(CC2=O)(C)C)O

Canonical SMILES

CC(=NC(CC1=CC=CC=C1)CO)C2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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